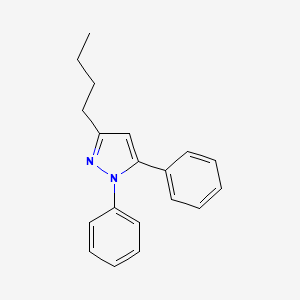
3-Butyl-1,5-diphenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1,5-diphenyl-1H-pyrazole is a useful research compound. Its molecular formula is C19H20N2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of 3-Butyl-1,5-diphenyl-1H-pyrazole
The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with carbonyl compounds. Various synthetic routes have been developed, including microwave-assisted reactions that enhance yield and reduce reaction time. For example, the use of iodine as a catalyst has been shown to produce high yields of pyrazole derivatives under mild conditions .
Biological Activities
This compound exhibits a range of biological activities that make it a valuable compound in pharmaceuticals:
2.1 Anti-inflammatory Activity
Research indicates that pyrazole derivatives can significantly inhibit inflammatory pathways. In various studies, compounds similar to this compound have shown promising results in reducing pro-inflammatory cytokines such as TNF-α and IL-6 .
2.2 Antimicrobial Properties
Pyrazoles have been evaluated for their antimicrobial activity against various pathogens. For instance, studies have demonstrated that certain pyrazole derivatives exhibit potent antibacterial effects against strains such as E. coli and Staphylococcus aureus .
2.3 Anticancer Potential
The compound has also been investigated for its anticancer properties. Some pyrazole derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Case Study 1: Anti-inflammatory Effects
A study conducted by Chandra et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that several compounds exhibited significant anti-inflammatory activity compared to standard drugs like indomethacin .
Case Study 2: Antimicrobial Activity
Another investigation by Ragavan et al. focused on the synthesis of novel 1,5-diaryl pyrazoles and their antibacterial activities against E. coli and S. aureus. The study highlighted the importance of specific substituents on the pyrazole ring in enhancing antimicrobial efficacy .
Case Study 3: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, compounds similar to this compound were tested for their ability to inhibit cancer stem cells and showed promising results against cisplatin-resistant cell lines .
Data Tables
Analyse Chemischer Reaktionen
1.1. Chalcone-Hydrazine Cyclocondensation
A primary method involves the reaction of chalcone derivatives with substituted hydrazines. For example:
-
Reactants : A chalcone precursor (e.g., 1,3-diphenylpropenone) reacts with phenylhydrazine or 4-(tert-butyl)phenylhydrazine in the presence of copper triflate and ionic liquid catalysts (e.g., [bmim]PF6) .
-
Conditions : One-pot addition-cyclocondensation at 60–90°C, followed by oxidative aromatization.
Mechanism :
-
Nucleophilic attack by hydrazine on the α,β-unsaturated ketone.
-
Cyclization to form a pyrazoline intermediate.
1.2. Solvent-Free Condensation
A solvent-free approach avoids toxic solvents and enhances atom economy:
-
Reactants : 2,2′,6,6′-Tetramethyl-3,5-heptanedione (for tert-butyl analogs) or substituted 1,3-diketones react with hydrazine hydrate .
-
Conditions : Heating at 60–70°C under solvent-free conditions.
-
Yield : High yields (>85%) for 3,5-di-tert-butylpyrazole derivatives .
Adaptation for Target Compound :
Substituting the diketone with a butyl-substituted analog (e.g., 3-butyl-1,5-diphenylpropanedione) would enable analogous synthesis.
2.1. Substituent Effects
-
3-Position Selectivity : The butyl group at position 3 is introduced via the choice of diketone or enone precursor. Trichloromethyl enones, for instance, enable regiocontrolled substitution at position 3 through β-enaminone intermediates .
-
1,5-Diphenyl Groups : These arise from phenylhydrazine and chalcone precursors. Steric and electronic effects of substituents direct cyclization regiochemistry .
2.2. Catalytic Systems
-
Copper Triflate : Enhances cyclocondensation efficiency and recyclability (>4 cycles without loss) .
-
Ionic Liquids : [bmim]PF6 improves reaction rates and selectivity for 1,3,5-trisubstituted pyrazoles .
3.1. NMR Spectral Signatures
For structurally similar pyrazoles (e.g., 1,5-diphenyl-3-(4-trifluoromethylphenyl)-1H-pyrazole) :
-
1H NMR (CDCl3) : δ 7.94 (d, J = 8.0 Hz, 2H), 7.61 (d, J = 8.0 Hz, 2H), 6.86 (s, 1H, pyrazole-H).
-
13C NMR : Peaks at δ 152.6 (C-3), 144.7 (C-5), and 106.3 (C-4) confirm the pyrazole core .
3.2. Chromatographic Purification
4.2. Further Functionalization
Eigenschaften
CAS-Nummer |
871110-25-7 |
|---|---|
Molekularformel |
C19H20N2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
3-butyl-1,5-diphenylpyrazole |
InChI |
InChI=1S/C19H20N2/c1-2-3-12-17-15-19(16-10-6-4-7-11-16)21(20-17)18-13-8-5-9-14-18/h4-11,13-15H,2-3,12H2,1H3 |
InChI-Schlüssel |
VOTNIUQWGPWUDZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCCCC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















